Methyl 2-fluoro-6-methoxy-3-methylbenzoate
Overview
Description
Methyl 2-fluoro-6-methoxy-3-methylbenzoate is a useful research compound. Its molecular formula is C10H11FO3 and its molecular weight is 198.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anaerobic Degradation and Methanogenesis
Anaerobic sewage sludge was utilized to enrich a methanogenic m-cresol-degrading consortium. This study found that 6-fluoro-3-methylphenol, a compound structurally related to methyl 2-fluoro-6-methoxy-3-methylbenzoate, was transformed into various metabolites, indicating a demethylation reaction crucial for methanogenesis. The degradation pathway involved the transformation of the methyl group into methane (Londry & Fedorak, 1993).
Synthesis and Chemical Reactions
Efficient methods for the preparation of 2-chloro-6-methylbenzoic acid, a compound similar to this compound, were developed. These methods, based on nucleophilic aromatic substitution and carbonylation, highlight the versatility of such compounds in chemical synthesis (Daniewski, Liu, Püntener & Scalone, 2002).
Antitumor and Antimicrobial Activities
Compounds structurally related to this compound have shown potential in antitumor and antimicrobial activities. For instance, fluorinated 2-arylbenzothiazoles displayed inhibitory activity against various cancer cell lines, and certain derivatives demonstrated significant antibacterial and antifungal activities (Wang et al., 2006); (Helal et al., 2013).
O-Demethylation and Ether Activation
Sporomusa enzymes showed a broad O-methyl ether cleavage capacity, indicating that compounds like this compound could be transformed under anaerobic conditions. This finding is significant in understanding the metabolic pathways of such compounds in different environments (Stupperich, Konle & Eckerskorn, 1996).
Properties
IUPAC Name |
methyl 2-fluoro-6-methoxy-3-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6-4-5-7(13-2)8(9(6)11)10(12)14-3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIUKIIUOYKLTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C(=O)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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